(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine
Description
(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-ylmethanamine is a bicyclic amine featuring a norbornane-like scaffold with an oxygen atom in the bridgehead position (7-oxa substitution) and an aminomethyl group at the 2-position. Its stereochemistry (1S,2R,4R) confers unique spatial and electronic properties, making it valuable in medicinal chemistry and drug discovery. Key applications include its role as a pharmacophore in protease inhibitors (e.g., human immunoproteasome 20S inhibitors) and its use in modulating prostanoid receptors .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine |
InChI |
InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6-,7+/m1/s1 |
InChI Key |
HOGOLKHCHFSFKN-QYNIQEEDSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](C[C@@H]1O2)CN |
Canonical SMILES |
C1CC2C(CC1O2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine typically involves the reaction of a suitable bicyclic precursor with an amine source. One common method involves the use of epichlorohydrin and a bicyclic amine precursor in the presence of a catalyst such as tetramethylammonium iodide . The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and cost-effectiveness, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
((1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of (1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine typically involves the following steps:
- Starting Materials: The synthesis begins with precursors that can be transformed into the bicyclic structure.
- Cyclization Methods: Methods such as Diels-Alder reactions and intramolecular cyclization are used to construct the bicyclic framework.
- Characterization Techniques: Structural characterization is performed using NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.
Biology
The compound has been studied for its potential as a ligand in binding studies and as a precursor for synthesizing biologically active molecules. Its bicyclic structure may interact with biological targets in unique ways, making it relevant in drug discovery.
Medicine
Research indicates that derivatives of this compound may have therapeutic applications. For instance:
- Thromboxane A2 Antagonism: Certain derivatives have shown significant potency in inhibiting platelet aggregation, with an IC50 value of 7 nM.
- Neuroprotective Effects: Compounds related to this structure have demonstrated neuroprotective properties in models of neurodegeneration.
Industry
In industrial applications, this compound can be utilized in the production of polymers and resins due to its favorable chemical properties.
TxA2 Antagonist Development
Research has focused on developing compounds that antagonize thromboxane A2 activity, leading to potential therapeutic applications in cardiovascular diseases.
Neuroprotection Studies
Studies indicate that related compounds can inhibit oxidative stress and apoptosis in neuronal cells, providing a basis for exploring their use as neuroprotective agents.
Mechanism of Action
The mechanism of action of ((1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine involves its interaction with molecular targets through its amine and oxabicycloheptane moieties. These interactions can influence various biochemical pathways, depending on the specific context in which the compound is used. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereoisomers
The compound’s activity and physicochemical properties are highly sensitive to stereochemical variations. Notable analogues include:
a) (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ylmethanamine
- Structural Difference : Enantiomeric configuration at the 1, 2, and 4 positions.
- Impact : Altered receptor-binding affinity. For example, the (1S,2R,4R) isomer exhibits stronger binding to C-X-C chemokine receptor type 7 (Ki = 760.0 nM) compared to its enantiomer .
- Synthesis : Racemic mixtures (e.g., rac-[(1R,2R,4S)-isomer) are often resolved via chiral chromatography .
b) (1S,2R,3R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl Derivatives
- Example: (Z)-7-[(1S,2R,3R,4R)-3-(Hydroxybutenyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid (I-BOP).
- Application : Acts as a thromboxane A2 receptor (TBXA2R) agonist, inducing cell proliferation via PKA/CREB pathways .
- Key Difference: The extended heptenoic acid chain enhances solubility and receptor specificity compared to the aminomethyl-substituted parent compound .
c) Bicyclo[2.2.1]heptan-2-amine Derivatives (Non-Oxabicyclic)
Physicochemical Properties
Key Observations :
- The 7-oxa substitution reduces hydrophobicity (lower logP) compared to non-oxa analogues.
- Steric hindrance from the bicyclic framework limits rotational freedom, enhancing target selectivity .
a) C-X-C Chemokine Receptor Type 7 (CXCR7) Inhibition
- (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-ylmethanone Derivatives: Exhibit Ki values of 760.0 nM, making them moderate inhibitors .
- Comparison: Non-bicyclic amines (e.g., azabicyclo[2.2.2]octane derivatives) show weaker binding (Ki > 1,000 nM) due to reduced conformational rigidity .
b) Proteasome Inhibition
- Complex with Boronic Acid Derivatives: The (1S,2R,4R) scaffold forms stable complexes with human immunoproteasome 20S (PDB: 7AWE), inhibiting proteolytic activity. Analogues lacking the oxabicyclic moiety show 10-fold lower potency .
c) Prostanoid Receptor Modulation
- Thromboxane A2 Receptor (TBXA2R) Agonists: I-BOP derivatives with extended chains (e.g., hept-5-enoic acid) exhibit EC₅₀ values in the nanomolar range, whereas the parent amine lacks agonist activity .
Biological Activity
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, synthesis, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHN
- Molecular Weight : 127.19 g/mol
- CAS Number : 53751-28-3
Pharmacological Effects
Research indicates that derivatives of the 7-oxabicyclo[2.2.1]heptane structure exhibit various biological activities, including:
- Thromboxane A2 (TxA2) Antagonism : A series of interphenylene 7-oxabicyclo[2.2.1]heptane oxazoles were evaluated for their TxA2 antagonistic activity. One notable derivative demonstrated significant potency with an IC50 value of 7 nM in inhibiting platelet aggregation induced by arachidonic acid .
- Neuroprotective Effects : Compounds with similar bicyclic structures have shown neuroprotective properties in various models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.
Case Studies
- TxA2 Antagonist Development :
-
Neuroprotection Studies :
- Research has indicated that related compounds can inhibit oxidative stress and apoptosis in neuronal cells, providing a basis for further exploration into their use as neuroprotective agents.
Synthesis and Structural Analysis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with readily available precursors that can be transformed into the bicyclic structure through cyclization reactions.
- Cyclization Methods : Various methods such as Diels-Alder reactions and intramolecular cyclization strategies are employed to construct the bicyclic framework effectively.
- Characterization Techniques : Structural characterization is performed using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the stereochemistry and purity of the synthesized compounds.
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
